1-(2-Chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one
Description
1-(2-Chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one is an organic compound characterized by the presence of chloro and fluoro substituents on a phenyl ring, along with an ethoxyprop-2-en-1-one moiety
Properties
Molecular Formula |
C11H10ClFO2 |
|---|---|
Molecular Weight |
228.65 g/mol |
IUPAC Name |
(E)-1-(2-chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C11H10ClFO2/c1-2-15-6-5-11(14)9-4-3-8(13)7-10(9)12/h3-7H,2H2,1H3/b6-5+ |
InChI Key |
OELGFAUFQHKVHK-AATRIKPKSA-N |
Isomeric SMILES |
CCO/C=C/C(=O)C1=C(C=C(C=C1)F)Cl |
Canonical SMILES |
CCOC=CC(=O)C1=C(C=C(C=C1)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-fluoroacetophenone.
Reaction Conditions: The key reaction involves the condensation of 2-chloro-4-fluoroacetophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Industrial Production: Industrial methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings
Chemical Reactions Analysis
1-(2-Chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of various derivatives
Scientific Research Applications
1-(2-Chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity. The compound may inhibit specific pathways, leading to desired biological effects .
Comparison with Similar Compounds
1-(2-Chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one can be compared with similar compounds such as:
1-(2-Chloro-4-fluorophenyl)ethanone: This compound lacks the ethoxyprop-2-en-1-one moiety, making it less versatile in certain applications.
This compound derivatives: Various derivatives with different substituents can exhibit unique properties and applications
Biological Activity
1-(2-Chloro-4-fluorophenyl)-3-ethoxyprop-2-en-1-one, also known as a chalcone derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a chloro and a fluorine substituent on the aromatic rings, which significantly influences its chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes:
- Chalcone Backbone : A 1,3-diaryl-2-propen-1-one structure.
- Functional Groups : An ethoxy group and a propenone moiety that enhance reactivity.
Biological Activity
Chalcones are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The biological activity of this compound can be summarized as follows:
Anticancer Activity :
Research indicates that chalcones can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the inhibition of specific signaling pathways. For instance, studies have shown that modifications in chalcone structures can enhance their anticancer efficacy by increasing their ability to interact with cellular targets.
Antimicrobial Properties :
Chalcones have demonstrated significant antimicrobial activity against various pathogens. The presence of halogen atoms (like chlorine and fluorine) can enhance their interaction with microbial enzymes or membranes, leading to increased efficacy.
Anti-inflammatory Effects :
Chalcones are reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2. The unique substituents in this compound may enhance its anti-inflammatory potential by modulating inflammatory pathways.
The mechanism of action for this compound involves:
- Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways, potentially leading to inhibition or modulation.
- Molecular Docking Studies : Insights into binding affinities with specific receptors or enzymes can guide the design of more potent derivatives.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals variations in biological activities due to different substituents. Below is a table summarizing notable compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (E)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | Structure | Contains a methyl group; studied for anticancer properties. |
| (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | Structure | Hydroxy substitution enhances solubility; strong antimicrobial activity. |
| (E)-3-(4-fluorophenyl)-1-(4-methoxylphenyl)prop-2-en-1-one | Structure | Methoxyl group increases lipophilicity; investigated for anti-inflammatory effects. |
Case Studies and Research Findings
Several studies have explored the biological activity of chalcone derivatives, including this compound:
- In Vitro Studies : Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
- In Vivo Studies : Animal models have shown promising results in reducing tumor sizes when treated with chalcone derivatives, indicating effective bioavailability and therapeutic potential.
- Molecular Docking Studies : Computational analyses suggest strong binding affinities to key biological targets involved in cancer progression and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
